2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE
Description
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyrazine ring system. Its molecular formula is C₆H₁₀N₄·HCl, with a molecular weight of 174.63 g/mol . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is structurally characterized by a methyl group at position 2 and a hydrogenated pyrazine ring, which distinguishes it from related derivatives.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUUNHEMEBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCNCC2=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137895-63-5 | |
| Record name | 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity while minimizing the formation of byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s pyrazine ring undergoes nucleophilic substitution, particularly at electron-deficient positions. For example:
-
Amination : Reaction with hydrazine hydrate at elevated temperatures (85°C) in ethanol facilitates substitution of chlorine atoms (if present) or activation of adjacent positions .
-
Fluoroalkylation : Trifluoroacetic anhydride in chlorobenzene enables introduction of trifluoromethyl groups under acidic conditions, as demonstrated in structurally related triazolo-pyrazines .
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine Substitution | Hydrazine hydrate, EtOH, 85°C, reflux | 60-70% | |
| Trifluoromethylation | Trifluoroacetic anhydride, CHCl₃, 50°C | 93% |
Cyclization and Ring-Opening Reactions
The triazole moiety participates in cyclization reactions. Key examples include:
-
Phosphorus Oxide Trichloride (POCl₃)-Mediated Cyclization : Dehydration and cyclization of intermediates under POCl₃ at 110°C yield fused heterocycles .
-
Ethylenediamine-Induced Ring-Opening : At low temperatures (−20°C), ethylenediamine attacks the triazole ring, leading to ring-opening followed by re-cyclization .
Table 2: Cyclization Parameters
| Process | Conditions | Product Purity | Reference |
|---|---|---|---|
| POCl₃ Cyclization | POCl₃, 110°C, 42 hours | 99.1% (HPLC) | |
| Ethylenediamine Reaction | Ethylenediamine, −20°C, 3 hours | 85% |
Alkylation and Acylation
The methyl group at position 2 and secondary amines in the tetrahydro-pyrazine ring are reactive sites:
-
Methylmagnesium Bromide Alkylation : Grignard reagents selectively alkylate the triazole nitrogen under inert atmospheres (THF, −50°C to 23°C) .
-
Benzoylation : 2-Chloro-3-(trifluoromethyl)benzoyl chloride reacts with the secondary amine in THF, yielding N-acylated derivatives .
Table 3: Alkylation/Acylation Efficiency
| Reaction | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Grignard Alkylation | MethylMgBr, THF, −50°C → 23°C | 56% | ||
| Benzoylation | Acyl chloride, THF, 23°C | 83% |
Reductive Amination and Hydrogenation
The tetrahydro-pyrazine component undergoes hydrogenation:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol under hydrogen pressure reduces unsaturated bonds, enhancing solubility .
-
Reductive Amination : Ammonium formate and Pd/Al₂O₃ facilitate reductive coupling at 100°C .
Table 4: Reduction Conditions
| Method | Catalysts/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 100°C | 45 min | 75% | |
| Reductive Amination | Pd/Al₂O₃, NH₄HCO₂, MeOH, reflux | 60 min | 88% |
Acid/Base-Mediated Rearrangements
Controlled pH adjustments are critical for stabilizing intermediates:
-
Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the triazole ring, forming pyrazine-diamine derivatives .
-
Base-Induced Rearrangement : Sodium hydroxide (pH 12) promotes ring contraction/expansion in polar aprotic solvents .
Biological Activity and Derivatization
While not a direct reaction, the compound’s bioactivity informs its derivatization:
Scientific Research Applications
Pharmacological Applications
The compound has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which plays a significant role in several central nervous system (CNS) disorders. The following therapeutic areas highlight its potential applications:
CNS Disorders
- Depression and Anxiety : Research indicates that compounds targeting NK-3 receptors can alleviate symptoms associated with depression and anxiety disorders. The antagonism of these receptors may help modulate mood and emotional responses .
- Psychotic Disorders : The compound shows promise in treating schizophrenia and other psychotic disorders by influencing neurochemical pathways linked to these conditions .
- Cognitive Disorders : Potential applications include the treatment of cognitive impairments associated with diseases like Alzheimer's and Parkinson's .
Pain Management
- The compound has been explored for its analgesic properties, particularly in conditions involving chronic pain and inflammatory responses. Its mechanism may involve modulation of pain pathways via NK-3 receptor inhibition .
Oncology
- Emerging studies suggest that derivatives of this compound could be developed as anti-cancer agents. For instance, certain triazolo-pyrazine derivatives have shown potent inhibition of cancer cell proliferation in preclinical models . Specific compounds derived from this scaffold have entered clinical trials for various cancers .
Synthesis and Structural Modifications
The synthesis of 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride involves several steps that can be optimized to enhance yield and purity. Notable synthetic routes include:
- Chiral Synthesis : A novel chiral synthesis method has been developed to create stereoisomerically pure compounds that may exhibit improved biological activity .
- Modification of Substituents : Alterations at the 2 and 6 positions of the pyrazine ring can lead to derivatives with enhanced pharmacological profiles .
Case Studies
Several case studies underline the effectiveness of this compound in various applications:
Case Study 1: Treatment of Depression
A study demonstrated that a specific NK-3 receptor antagonist derivative significantly reduced depressive-like behaviors in animal models. This finding supports the hypothesis that targeting NK-3 receptors can yield therapeutic benefits in mood disorders .
Case Study 2: Anti-Cancer Activity
In vitro assays revealed that certain triazolo-pyrazine derivatives exhibited potent cytotoxic effects against non-small cell lung cancer cells. These compounds were shown to inhibit key signaling pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-Methyl-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride
- CAS : 1260826-85-4
- Molecular Formula : C₆H₁₀N₄·HCl
- Key Feature : Methyl group at position 3 instead of position 2.
7-[3-(Phenylsulfonyl)Propanoyl]-2-Propyl Derivative
- Structure: Features a propyl group at position 2 and a phenylsulfonyl-propanoyl substituent at position 5.
- Impact : The bulky substituent at position 7 may enhance target selectivity in enzyme inhibition (e.g., autotaxin) but reduce solubility compared to the simpler methyl derivative .
Heterocyclic Framework Modifications
Substituted Pyrrolo[2,1-c][1,2,4]Triazol-3-Ones
Trifluoromethyl-Substituted Derivatives
Enzyme Inhibition
- Autotaxin Inhibition : Derivatives like 7-[5-(2-cyclopropyl-6-[(oxan-4-yl)methoxy]pyridine-4-carbonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exhibit potent enzyme inhibition due to extended substituents .
- Comparison : The simpler 2-methyl derivative lacks these substituents, suggesting lower potency but better synthetic accessibility .
Therapeutic Potential
- Patent Data: Substituted triazolopyrazinones are claimed for treating CNS disorders (e.g., anxiety, depression) and respiratory diseases, with efficacy linked to substituent size and polarity .
Physicochemical and Pharmacokinetic Data
Research Findings and Trends
- Synthetic Accessibility : 2-Methyl derivatives are easier to synthesize than multi-substituted analogs, enabling scalable production .
- Structure-Activity Relationship (SAR) : Position 3 substitutions (e.g., CF₃) enhance target affinity, while position 7 modifications improve selectivity .
- Patent Landscape : Bayer AG and others prioritize derivatives with fused pyrrolo or pyridine rings for intellectual property protection, indicating therapeutic promise .
Biological Activity
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₂N₄·HCl |
| Molecular Weight | 152.2 g/mol |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride |
| Appearance | White to off-white powder |
Biological Activity
Research indicates that compounds containing the triazole and pyrazine moieties exhibit a wide range of biological activities including:
- Antimicrobial Effects : Various derivatives of triazoles have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Activity : Some studies suggest that triazole-based compounds can act as selective inhibitors of cancer cell proliferation. For example, derivatives have been investigated for their potential in treating non-small cell lung cancer and other malignancies by targeting specific kinases .
- Neurokinin Receptor Antagonism : The compound has been identified as a selective antagonist for the neurokinin-3 (NK-3) receptor. This action may provide therapeutic benefits in treating disorders related to the central nervous system (CNS), such as anxiety and depression .
Case Studies
- Anticancer Research : A study focusing on a series of triazole-pyrazine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed significant inhibition of c-Met kinase activity at concentrations as low as 0.005 µM .
- Neurokinin Receptor Studies : In pharmacological evaluations for NK-3 receptor antagonism, compounds derived from 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin demonstrated promising results in preclinical models. These findings suggest potential applications in treating anxiety disorders .
Synthesis Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin involves several methodologies:
- Chiral Synthesis : Novel chiral synthesis routes have been developed to produce stereoisomerically pure compounds that enhance biological activity and selectivity towards target receptors .
- Solid-phase Synthesis : Recent advancements include solid-phase assisted synthesis techniques that allow for efficient production of triazole-fused pyrazines with high yields .
Q & A
Q. What are the established synthetic routes for 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, a mixture of the corresponding acid and carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) is heated at 100°C for 1 hour, followed by refluxing with N1-substituted hydrazinopyrazinones for 24 hours. Post-reaction purification includes dilution with water, filtration, and recrystallization from DMF/i-propanol . Yield optimization depends on stoichiometric ratios (e.g., 1.5:1 acid-to-CDI ratio), solvent polarity, and reaction duration. Alternative routes may employ microwave-assisted synthesis to reduce time .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazolopyrazine core and methyl/hydrochloride substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₁₀N₄·HCl, MW 174.63). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for pharmacological studies). X-ray crystallography may resolve stereochemical ambiguities in derivatives .
Q. What pharmacological targets are hypothesized for this compound, and how are they identified?
Methodological Answer: Computational tools like PASS Online predict activity against central nervous system (CNS) targets (e.g., dopamine receptors or GABAergic pathways) based on structural analogs . In vitro assays, such as radioligand binding studies, validate these predictions. For instance, substituted triazolopyrazines in patent literature show affinity for A₁ adenosine receptors, suggesting potential neuroprotective applications .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields or side-product formation?
Methodological Answer: Systematic parameter screening (e.g., temperature, solvent, catalyst) is essential. For example, replacing DMF with tetrahydrofuran (THF) may reduce side reactions in cyclization steps. Catalysts like p-toluenesulfonic acid (p-TSA) can accelerate imine formation. Design of Experiments (DoE) software (e.g., JMP or Minitab) identifies critical factors via response surface methodology (RSM). Parallel microscale reactions (e.g., 24-well plate setups) enable rapid optimization .
Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?
Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH for 6 months) assess degradation pathways. Lyophilization or salt formation (e.g., hydrochloride) enhances hygroscopicity resistance. Computational models (e.g., molecular dynamics simulations) predict hydrolysis-prone sites, guiding structural modifications like fluorine substitution at vulnerable positions .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Re-evaluate computational parameters (e.g., force fields in docking studies) and validate assay conditions (e.g., cell line specificity, buffer pH). If a compound predicted to inhibit kinase X shows no activity, test off-target effects via kinome-wide profiling. Cross-reference with databases like ChEMBL to identify structural analogs with confirmed activity .
Q. What advanced computational methods enhance reaction design for novel derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization reactions. Tools like ICReDD integrate cheminformatics with experimental data to prioritize synthetic routes. For example, reaction pathway enumeration using Reaxys or Pistachio databases identifies feasible precursors for triazolopyrazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
